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2-Benzylthiomorpholinehydrochloride

Cat. No.: B13591005
M. Wt: 229.77 g/mol
InChI Key: WTDWHPIDQWFYTG-UHFFFAOYSA-N
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Description

General Overview and Structural Context within Heterocyclic Chemistry

2-Benzylthiomorpholine (B3377862) hydrochloride is a heterocyclic compound featuring a thiomorpholine (B91149) ring substituted at the second position with a benzyl (B1604629) group. Heterocyclic compounds, which constitute the largest and most varied family of organic compounds, are cyclic structures containing at least one atom other than carbon within the ring. researchgate.net The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom at positions 1 and 4, respectively. nih.govresearchgate.net It is the sulfur analogue of morpholine (B109124), where the oxygen atom is replaced by sulfur. jchemrev.com The structure of 2-Benzylthiomorpholine hydrochloride combines the saturated thiomorpholine core with an aromatic benzyl substituent, and it is presented as a hydrochloride salt, which typically enhances its stability and solubility in aqueous media.

The benzyl group at the C2 position introduces a chiral center, meaning that 2-Benzylthiomorpholine hydrochloride can exist as a racemic mixture of two enantiomers or as a single enantiomer. The presence of the flexible benzyl group and the conformationally mobile thiomorpholine ring allows for a variety of spatial arrangements that can be crucial for its interactions with biological systems.

Significance and Research Trajectory within Thiomorpholine Derivatives

Thiomorpholine and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.govjchemrev.com The thiomorpholine ring is a valuable structural unit for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net Researchers have explored thiomorpholine derivatives for a variety of therapeutic applications, including as anticancer, antitubercular, antimicrobial, antioxidant, and hypolipidemic agents. researchgate.netresearchgate.netjchemrev.com The diverse bioactivity of this class of compounds has propelled ongoing research to explore new derivatives with improved potency and selectivity. nih.gov The incorporation of different substituents on the thiomorpholine ring allows for the fine-tuning of its biological profile.

Scope and Academic Research Focus

While the broader class of thiomorpholine derivatives has been the subject of extensive research, academic focus on the specific compound 2-Benzylthiomorpholine hydrochloride appears to be limited, with a scarcity of dedicated studies in peer-reviewed literature. Much of the available information is in the form of database entries and supplier catalogues. The research interest in closely related 2-substituted thiomorpholines often revolves around their potential as building blocks in the synthesis of more complex molecules and for their potential biological activities, which are often explored as part of larger libraries of compounds. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNS B13591005 2-Benzylthiomorpholinehydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNS

Molecular Weight

229.77 g/mol

IUPAC Name

2-benzylthiomorpholine;hydrochloride

InChI

InChI=1S/C11H15NS.ClH/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H

InChI Key

WTDWHPIDQWFYTG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(CN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Benzylthiomorpholinehydrochloride

Conventional Synthetic Routes

Conventional methods for the synthesis of the thiomorpholine (B91149) ring often involve the reaction of a bifunctional precursor containing both an amine and a thiol with a suitable electrophile to form the six-membered ring. The introduction of the benzyl (B1604629) group at the 2-position can be achieved either by starting with a pre-functionalized precursor or by a subsequent modification of the thiomorpholine scaffold.

Precursor Selection and Chemical Transformations

A common and direct approach to the synthesis of the parent compound, thiomorpholine, involves the reaction of cysteamine (B1669678) with vinyl chloride. iau.ir For the synthesis of 2-substituted thiomorpholines, a key strategy involves the reaction of β-aminothiols with a suitable dielectrophile. One such method utilizes the reaction of β-aminothiols with diphenyl vinyl sulfonium (B1226848) triflate, which has been shown to produce thiomorpholines in near-quantitative yields under mild conditions. nih.gov

To synthesize 2-Benzylthiomorpholine (B3377862), a logical precursor would be a benzyl-substituted β-aminothiol. However, a more common and accessible route involves the ring-opening of a suitable epoxide with cysteamine. Specifically, the reaction of styrene (B11656) oxide with cysteamine provides a direct pathway to 2-benzyl-substituted thiomorpholine derivatives. The reaction proceeds via nucleophilic attack of the thiol group of cysteamine on the less sterically hindered carbon of the epoxide ring, followed by intramolecular cyclization of the resulting amino alcohol.

Another viable synthetic route starts from N-benzyl-substituted aziridines. The reaction of these aziridines with a sulfur nucleophile, followed by cyclization, can also lead to the desired thiomorpholine ring system. beilstein-journals.orgnih.govnsmsi.ir

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 2-Benzylthiomorpholine, in a suitable organic solvent (such as diethyl ether or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent.

Precursor 1Precursor 2Key TransformationProduct
Styrene OxideCysteamineRing-opening and intramolecular cyclization2-Benzylthiomorpholine
N-Benzyl-2-chloroethylamineSodium hydrosulfideNucleophilic substitution and cyclization2-Benzylthiomorpholine
2-Amino-1-phenylethanethiol1,2-DibromoethaneDialkylation2-Benzylthiomorpholine

Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-Benzylthiomorpholine hydrochloride. For the reaction of styrene oxide with cysteamine, the choice of solvent, temperature, and catalyst (if any) can significantly influence the outcome. Protic solvents like ethanol (B145695) or methanol (B129727) are often employed to facilitate the ring-opening of the epoxide. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

In the case of forming the hydrochloride salt, the stoichiometry of hydrogen chloride is important. An excess of HCl can lead to the precipitation of an impure product, while an insufficient amount will result in incomplete salt formation. The choice of solvent for this step is also critical to ensure good recovery of the salt by precipitation.

Reaction StepSolventTemperatureCatalyst/ReagentTypical Yield
Ring formation from Styrene Oxide and CysteamineEthanolReflux-Moderate to Good
Hydrochloride salt formationDiethyl EtherRoom TemperatureHCl in EtherHigh

Enantioselective Synthesis of Chiral 2-Benzylthiomorpholine Hydrochloride Analogues

The 2-position of 2-Benzylthiomorpholine is a stereocenter, meaning the compound can exist as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer is biologically active, making the development of enantioselective synthetic methods highly desirable. thieme-connect.com

Asymmetric Catalysis

Asymmetric catalysis offers a powerful tool for the synthesis of chiral molecules, including 2-substituted thiomorpholines. This can be achieved through the use of either organocatalysts or transition metal-based catalytic systems.

Organocatalysis has emerged as a valuable strategy for the enantioselective synthesis of heterocyclic compounds. beilstein-journals.org For the synthesis of chiral morpholine (B109124) and piperazine (B1678402) analogues, organocatalytic methods have been developed that allow for the enantioselective installation of a substituent at the C2 position. nih.gov While a specific organocatalytic method for 2-Benzylthiomorpholine hydrochloride has not been extensively reported, general principles can be applied.

One potential approach involves the enantioselective ring-opening of a meso-epoxide with a sulfur nucleophile, catalyzed by a chiral organocatalyst. Another strategy could involve the asymmetric Michael addition of a thiol to an α,β-unsaturated imine, followed by cyclization. Chiral Brønsted acids or bifunctional thiourea (B124793) catalysts are often employed in such transformations. nih.gov

Transition metal catalysis provides another avenue for the enantioselective synthesis of chiral thiomorpholines. mdpi.com For instance, copper-catalyzed multicomponent reactions of terminal alkynes, isothiocyanates, and aziridines have been shown to produce thiomorpholine derivatives. thieme-connect.com The use of chiral ligands in conjunction with the metal catalyst can induce enantioselectivity in the final product.

Palladium-catalyzed cross-coupling reactions are also a powerful tool in asymmetric synthesis. A strategy involving the enantioselective arylation of a suitable thiomorpholine precursor could potentially be employed to introduce the benzyl group stereoselectively. mdpi.com

Catalytic SystemChiral Ligand/Catalyst TypePotential Application
OrganocatalysisChiral Brønsted Acid / ThioureaEnantioselective Michael addition/cyclization
Transition Metal CatalysisChiral Phosphine Ligands (with Pd, Cu, etc.)Asymmetric cross-coupling or cyclization

Chiral Auxiliary-Mediated Syntheses

The introduction of a stereocenter at the C2 position of the thiomorpholine ring can be effectively achieved through the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org

A common strategy involves the acylation of a chiral auxiliary, such as an Evans oxazolidinone, with a suitable acid derivative, followed by a stereoselective transformation. researchgate.net For the synthesis of 2-benzylthiomorpholine, a conceptual approach would involve the use of a chiral auxiliary to control the introduction of the benzyl group.

While specific examples for 2-benzylthiomorpholine are not extensively documented, the principle can be illustrated by analogy to the synthesis of other 2-substituted heterocycles. For instance, in the synthesis of 2-substituted chiral morpholines, asymmetric hydrogenation of dehydromorpholine precursors catalyzed by a chiral rhodium complex has proven effective, yielding products with high enantioselectivity. nih.gov A similar strategy could be envisioned for a dehydro-thiomorpholine precursor.

Another approach involves the use of sulfur-based chiral auxiliaries, such as those derived from amino acids, which have shown excellent efficacy in various asymmetric transformations including aldol (B89426) reactions and Michael additions. scielo.org.mx These auxiliaries can direct the formation of a new stereocenter with high diastereoselectivity. scielo.org.mx

The general steps for a chiral auxiliary-mediated synthesis of 2-benzylthiomorpholine would be:

Attachment of a chiral auxiliary to a suitable thiomorpholine precursor.

Diastereoselective introduction of the benzyl group.

Removal of the chiral auxiliary to yield the enantiomerically enriched 2-benzylthiomorpholine.

The choice of chiral auxiliary is critical and often depends on factors such as the desired stereochemical outcome, reaction conditions, and ease of removal. sigmaaldrich.com

Diastereoselective Cyclization Strategies

Diastereoselective cyclization is a powerful tool for constructing the thiomorpholine ring with control over the relative stereochemistry of its substituents. These strategies often involve an intramolecular reaction where the stereochemistry of one or more existing chiral centers in the acyclic precursor dictates the stereochemical outcome of the newly formed ring.

One plausible strategy for synthesizing 2-benzylthiomorpholine involves the cyclization of a precursor containing the necessary benzyl group and a leaving group. For example, the reaction of a suitably substituted amino-thiol with a chiral electrophile could generate a precursor that, upon intramolecular cyclization, yields the desired 2-benzylthiomorpholine. The stereochemistry at the C2 position would be controlled by the stereocenter(s) in the starting materials.

Various methods for the synthesis of the parent thiomorpholine ring have been reported, which can be adapted for substituted derivatives. These include the reaction of diethanolamine (B148213) with a sulfur source or the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride. acs.orgnih.gov By starting with a chiral precursor, these methods can be rendered diastereoselective.

For example, a diastereoselective intramolecular Michael addition could be employed. An acyclic precursor containing a chiral amine, a thiol, and an α,β-unsaturated system could be designed to undergo cyclization, with the existing stereocenter directing the formation of the new stereocenter at the C2 position.

The following table outlines conceptual diastereoselective cyclization strategies:

Precursor TypeCyclization MethodKey Stereocontrolling Element
N-substituted aminoethylthiol with a chiral auxiliaryIntramolecular nucleophilic substitutionChiral auxiliary on the nitrogen or a side chain
Acyclic amino-thiol with a chiral benzyl-containing electrophileIntramolecular alkylationChiral center on the electrophile
Thiol-containing enamine derived from a chiral amineIntramolecular conjugate additionChiral amine

These strategies highlight the importance of precursor design in achieving the desired diastereoselectivity during the ring-closing step.

Green Chemistry Principles in 2-Benzylthiomorpholine Hydrochloride Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. Key principles relevant to the synthesis of 2-benzylthiomorpholine hydrochloride include solvent selection and atom economy.

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Ideal green solvents are non-toxic, derived from renewable resources, biodegradable, and have a low environmental impact.

In the context of synthesizing 2-benzylthiomorpholine hydrochloride, traditional syntheses might employ chlorinated or other volatile organic compounds (VOCs). Green chemistry encourages the replacement of these with more benign alternatives.

Examples of Greener Solvent Choices:

Solvent ClassExamplesRationale for Use
WaterH₂ONon-toxic, non-flammable, readily available. Can be effective for certain cyclization reactions. youtube.com
Bio-based SolventsEthanol, 2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable feedstocks, often have better environmental profiles than petrochemical solvents.
Deep Eutectic Solvents (DESs)Choline chloride:ureaCan act as both solvent and catalyst, are often biodegradable and have low volatility. rsc.org

Minimizing solvent usage is also a key strategy. This can be achieved through the use of highly concentrated reaction mixtures or by employing solvent-free reaction conditions where feasible. Continuous flow chemistry offers another avenue for reducing solvent consumption and improving reaction efficiency. acs.orgnih.govnih.gov

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants, expressed as a percentage.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently greener as they generate less waste. Addition and rearrangement reactions are typically 100% atom-economical, while substitution and elimination reactions are less so. scranton.edu

In the synthesis of 2-benzylthiomorpholine hydrochloride, different routes will have varying atom economies. For example, a synthesis that involves a simple addition of reactants to form the final product would be more atom-economical than a multi-step synthesis involving protecting groups and generating stoichiometric byproducts.

Hypothetical Atom Economy Comparison for a Cyclization Step:

Reaction TypeReactantsDesired ProductByproductsAtom Economy
Addition-Cyclization Precursor A + Reagent B2-BenzylthiomorpholineNoneHigh
Substitution-Cyclization Precursor C + Reagent D2-BenzylthiomorpholineLeaving Group SaltModerate

Improving reaction efficiency also contributes to greener synthesis. This includes optimizing reaction conditions to maximize yield and minimize the formation of byproducts, thus reducing the need for extensive purification steps which consume additional solvents and energy. The use of catalysts, especially in small quantities, is a cornerstone of efficient and atom-economical synthesis. nih.gov

Chemical Reactivity and Transformation of 2 Benzylthiomorpholinehydrochloride

Electrophilic and Nucleophilic Substitution Reactions

The thiomorpholine (B91149) ring in 2-Benzylthiomorpholine (B3377862) hydrochloride contains two heteroatoms, nitrogen and sulfur, which can act as nucleophiles. The nitrogen atom, being a secondary amine in the hydrochloride salt, can be deprotonated to a more potent nucleophile.

N-Substitution: The nitrogen atom is expected to readily undergo nucleophilic attack on various electrophiles after being neutralized. This can include alkylation, acylation, and arylation reactions. For instance, reaction with alkyl halides would lead to the corresponding N-alkyl-2-benzylthiomorpholinium salts. Acylation with acyl chlorides or anhydrides would yield N-acyl-2-benzylthiomorpholines.

S-Substitution: The sulfur atom in the thiomorpholine ring is also nucleophilic, although generally less so than the nitrogen. It can react with strong electrophiles, particularly in its oxidized forms (sulfoxide or sulfone).

Electrophilic Aromatic Substitution: The benzyl (B1604629) group's phenyl ring can undergo electrophilic aromatic substitution. The benzylthiomorpholine moiety is anticipated to be an ortho-, para-directing group due to the electron-donating nature of the alkyl group attached to the ring. However, the presence of the protonated amine in the hydrochloride salt could deactivate the ring towards electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions on 2-Benzylthiomorpholine hydrochloride are not extensively documented, but can be inferred from general knowledge of electrophilic aromatic substitution on benzyl derivatives. msu.edubyjus.com

Functional Group Interconversions on the Benzyl Moiety

The benzyl group of 2-Benzylthiomorpholine hydrochloride offers several avenues for functional group interconversions.

Oxidation of the Benzylic Position: The benzylic C-H bond is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are expected to oxidize the benzylic carbon to a carboxylic acid, leading to the formation of 2-(carboxy)thiomorpholine derivatives.

Halogenation of the Benzylic Position: Radical halogenation at the benzylic position is a common transformation for benzyl-containing compounds. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the benzylic carbon.

Hydrogenolysis of the Benzyl Group: The benzyl-nitrogen bond can be cleaved under hydrogenolysis conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, would be expected to remove the benzyl group, yielding thiomorpholine. jk-sci.com This reaction is a common deprotection strategy in organic synthesis.

Heterocyclic Ring Modifications and Rearrangements

The thiomorpholine ring itself can undergo modifications and rearrangements, although these are generally less common than reactions involving the substituents.

Ring Opening: Under certain reductive conditions or with specific reagents, the thiomorpholine ring could potentially undergo cleavage at the C-S or C-N bonds. However, specific conditions for the ring opening of 2-benzylthiomorpholine are not well-documented.

Rearrangements: Rearrangements of the thiomorpholine ring are not commonly reported. However, complex rearrangements can sometimes be induced under specific thermal or photochemical conditions, or through the use of strong acids or bases. For instance, the Tiffeneau-Demjanov rearrangement is a known method for ring expansion in certain cyclic amino alcohols, though its applicability to this specific system is not established. youtube.com

Oxidation and Reduction Chemistry

Oxidation: The sulfur atom in the thiomorpholine ring is readily oxidized. Treatment with mild oxidizing agents like hydrogen peroxide or a single equivalent of a peroxy acid (e.g., m-CPBA) is expected to yield the corresponding 2-benzylthiomorpholine S-oxide. mdpi.com The resulting sulfoxide (B87167) introduces a chiral center at the sulfur atom. Further oxidation with stronger oxidizing agents or an excess of the oxidizing agent would lead to the 2-benzylthiomorpholine S,S-dioxide (sulfone). mdpi.com These oxidation products can have significantly different chemical and physical properties compared to the parent thiomorpholine.

Reduction: The primary sites for reduction in 2-Benzylthiomorpholine hydrochloride are the benzyl group and potentially the thiomorpholine ring under harsh conditions. As mentioned in section 3.2, catalytic hydrogenolysis is a key reductive transformation to cleave the benzyl group. The reduction of nitro-substituted benzyl derivatives to the corresponding amino-benzyl compounds is also a well-established transformation. nih.gov

Mechanistic Investigations of Key Reaction Pathways

Detailed mechanistic studies specifically for the reactions of 2-Benzylthiomorpholine hydrochloride are scarce in the available literature. However, the mechanisms of the fundamental reactions it is expected to undergo are well-established in organic chemistry.

Kinetic and Thermodynamic Parameters

Transition State Analysis

The transition states of the reactions involving 2-Benzylthiomorpholine hydrochloride can be predicted based on established mechanisms.

Electrophilic Aromatic Substitution: The reaction proceeds through a cationic intermediate known as an arenium ion or sigma complex. The stability of this intermediate, and thus the transition state leading to it, determines the regioselectivity (ortho, meta, para) of the substitution. msu.edubyjus.commasterorganicchemistry.com

Nucleophilic Substitution at Nitrogen: N-alkylation and N-acylation reactions would proceed through standard S_N2 or nucleophilic acyl substitution mechanisms, respectively.

Oxidation of Sulfur: The oxidation of the sulfur atom to a sulfoxide or sulfone involves a nucleophilic attack of the sulfur on the oxidizing agent.

Computational chemistry could be employed to model the transition states of these reactions, providing insights into their energetics and geometries. However, without experimental data for 2-Benzylthiomorpholine hydrochloride, such analyses remain theoretical.

Rational Design of Structural Analogues

The rational design of analogues of 2-benzylthiomorpholine hydrochloride is a crucial first step in any medicinal chemistry program aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. This process is guided by an understanding of the potential interactions of the lead compound with its biological target. While specific target information for 2-benzylthiomorpholine hydrochloride is not publicly available, general principles of rational drug design can be applied.

Key considerations for the rational design of analogues would include:

Structure-Activity Relationship (SAR) Studies: Initial screening of a small, diverse set of analogues can help to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified.

Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can modulate the compound's activity, selectivity, and metabolic stability. For instance, the sulfur atom in the thiomorpholine ring could be replaced with an oxygen (morpholine) or a selenium atom to probe the importance of this heteroatom.

Conformational Analysis: The three-dimensional shape of the molecule is often critical for its interaction with a biological target. Computational modeling can be used to predict the preferred conformations of analogues and guide the synthesis of conformationally restricted derivatives.

A hypothetical initial design strategy might involve the systematic exploration of substitutions at three key positions: the thiomorpholine nitrogen, the benzyl phenyl ring, and the stereocenter at the 2-position of the thiomorpholine ring.

Chemical Modifications at the Thiomorpholine Nitrogen Atom

The secondary amine in the thiomorpholine ring represents a key handle for chemical modification. The nitrogen atom's lone pair of electrons makes it a nucleophilic center, readily amenable to a variety of chemical transformations.

N-Alkylation: The introduction of various alkyl groups on the thiomorpholine nitrogen can be achieved through reactions with alkyl halides or via reductive amination. rsc.org This modification can influence the compound's lipophilicity, basicity, and ability to form hydrogen bonds, all of which can impact its biological activity. A study on the N-alkylation of 2-benzylthiopyrimidines demonstrated that such modifications can enhance antibacterial effects. researchgate.net

N-Acylation: Acylation of the thiomorpholine nitrogen with acyl chlorides or anhydrides would yield the corresponding amides. organic-chemistry.orgnih.gov This transformation converts the basic nitrogen into a neutral amide group, which can alter the compound's solubility and receptor-binding properties. N-acylation has been shown to be a versatile method for modifying the properties of various heterocyclic compounds. researchgate.netrsc.org

Table 1: Potential N-Substitutions on the 2-Benzylthiomorpholine Scaffold

Modification TypeReagent ClassResulting Functional GroupPotential Impact
N-AlkylationAlkyl halides, Aldehydes/Ketones (reductive amination)Tertiary amineIncreased lipophilicity, altered basicity
N-AcylationAcyl chlorides, Carboxylic acid anhydridesAmideNeutralized basicity, altered H-bonding
N-SulfonylationSulfonyl chloridesSulfonamideIncreased acidity, altered H-bonding
N-ArylationAryl halides (e.g., Buchwald-Hartwig coupling)N-Aryl amineIntroduction of aromatic interactions

Substituent Effects on the Benzyl Phenyl Ring

The phenyl ring of the benzyl group provides another site for structural modification through electrophilic aromatic substitution or cross-coupling reactions. The nature and position of substituents on this ring can significantly influence the electronic properties and steric bulk of the entire molecule.

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation can be used to introduce a variety of substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the existing benzyl group.

Cross-Coupling Reactions: For more precise control over the introduction of substituents, modern cross-coupling reactions are invaluable. For instance, a bromo-substituted benzyl ring could be used as a handle for Suzuki, Stille, or Sonogashira coupling reactions to introduce a wide array of alkyl, aryl, or alkynyl groups.

The electronic nature of the substituents (electron-donating or electron-withdrawing) can impact the pKa of the molecule and its ability to engage in pi-stacking or other non-covalent interactions with a biological target.

Stereochemical Variations and Isomer Preparation

The 2-position of the thiomorpholine ring in 2-benzylthiomorpholine is a stereocenter. This means the compound can exist as a pair of enantiomers (R and S isomers). It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities and metabolic fates.

Stereoselective Synthesis: The preparation of enantiomerically pure or enriched isomers is a critical aspect of drug development. This can be achieved through several strategies:

Chiral Resolution: Separation of a racemic mixture of 2-benzylthiomorpholine hydrochloride into its individual enantiomers can be accomplished using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: The use of chiral starting materials, chiral catalysts, or chiral auxiliaries can direct the synthesis towards a single desired enantiomer.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

A study on N-benzyl-2-acetamidopropionamide derivatives highlighted the importance of stereochemistry, where one stereoisomer exhibited significantly higher anticonvulsant activity than the other.

Combinatorial and Parallel Synthesis Approaches

To efficiently explore the structure-activity relationships of the 2-benzylthiomorpholine scaffold, combinatorial and parallel synthesis techniques can be employed to rapidly generate large libraries of analogues. nih.gov

Solid-Phase Synthesis: The 2-benzylthiomorpholine core could potentially be anchored to a solid support, allowing for the sequential addition of various building blocks in a high-throughput manner. This approach simplifies purification, as excess reagents and byproducts can be washed away.

Parallel Synthesis: In this approach, a series of individual reactions are carried out simultaneously in an array of reaction vessels. This allows for the systematic variation of substituents at different positions of the scaffold. For example, a library of N-alkylated analogues could be prepared by reacting 2-benzylthiomorpholine with a diverse set of aldehydes in a parallel reductive amination protocol.

Dynamic combinatorial chemistry is another advanced approach where libraries of compounds are generated through reversible reactions, allowing for the identification of the best-fitting ligand for a biological target in situ. nih.gov

By systematically applying these derivatization and synthesis strategies, a comprehensive library of 2-benzylthiomorpholine hydrochloride analogues can be generated, facilitating the discovery of new chemical entities with optimized properties.

Research Applications and Context

There is a lack of published research detailing specific applications for 2-Benzylthiomorpholine (B3377862) hydrochloride. However, the broader family of thiomorpholine (B91149) derivatives has been investigated for a range of biological activities. These include potential uses as hypolipidemic and antioxidant agents, where they have been shown to reduce cholesterol and triglyceride levels and inhibit lipid peroxidation. researchgate.net Furthermore, various thiomorpholine derivatives have been synthesized and evaluated for their potential as anticancer and antitubercular agents. researchgate.netjchemrev.com Given this context, it is plausible that 2-Benzylthiomorpholine hydrochloride could be explored in similar biological screenings as a potential lead compound or intermediate.

Advanced Spectroscopic and Structural Characterization of 2 Benzylthiomorpholinehydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as one of the most powerful tools for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-Benzylthiomorpholine (B3377862) hydrochloride would be expected to exhibit characteristic signals corresponding to the benzyl (B1604629) and thiomorpholine (B91149) moieties. The presence of the hydrochloride salt would influence the chemical shifts of protons near the nitrogen atom. While specific experimental data for this exact compound is not widely published, a plausible set of chemical shifts can be predicted based on data from analogous structures such as thiomorpholine, 2-benzylpyridine, and other substituted morpholines. mdpi.comchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum, the aromatic protons of the benzyl group would typically appear as a multiplet in the 7.2-7.4 ppm range. The benzylic protons (CH₂) and the proton at the C2 position of the thiomorpholine ring would likely show complex splitting patterns due to their diastereotopicity and coupling with each other. The protons on the thiomorpholine ring would be found further upfield, with those adjacent to the sulfur atom appearing at a different chemical shift than those adjacent to the protonated nitrogen atom.

The ¹³C NMR spectrum would complement the proton data, with the aromatic carbons of the benzyl group resonating between 125 and 140 ppm. The benzylic carbon would appear around 40-50 ppm, while the carbons of the thiomorpholine ring would be observed in the 25-60 ppm range. The carbon atom at the C2 position, being adjacent to both the sulfur and the benzyl group, would have a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Benzylthiomorpholine Hydrochloride Predicted data based on spectroscopic principles and data from analogous compounds.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Thiomorpholine C2-H~3.5 - 3.8 (m)~60 - 65
Thiomorpholine C3, C5 Protons (axial & equatorial)~2.8 - 3.4 (m)~45 - 50
Thiomorpholine C6, C7 Protons (axial & equatorial)~2.5 - 2.9 (m)~25 - 30
Benzylic CH₂~2.9 - 3.2 (dd, 2H)~38 - 42
Aromatic C-H (ortho, meta, para)~7.2 - 7.4 (m, 5H)~127 - 130
Aromatic C (quaternary)-~135 - 140

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. Techniques such as COSY, HSQC, and HMBC are routinely employed for the structural elucidation of complex molecules, including thiomorpholine derivatives. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Benzylthiomorpholine hydrochloride, COSY would show correlations between the C2-H and the adjacent benzylic protons, as well as with the C3 protons of the thiomorpholine ring. It would also map out the coupling relationships between the protons on the C3, C5, C6, and C7 positions of the thiomorpholine ring, helping to trace the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together different molecular fragments. For instance, HMBC would show correlations from the benzylic protons to the C2 and the quaternary aromatic carbon of the benzyl group, confirming the attachment of the benzyl group to the thiomorpholine ring.

Since the C2 carbon of 2-Benzylthiomorpholine is a stereocenter, the compound can exist as a pair of enantiomers. Standard NMR spectroscopy does not distinguish between enantiomers. However, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate NMR signals for each enantiomer. nih.govresearchgate.net

A common approach involves dissolving the racemic mixture in an NMR tube with a chiral solvating agent, such as a derivative of BINOL. nih.gov The formation of transient diastereomeric complexes can lead to a separation of specific proton signals for the (R)- and (S)-enantiomers. By integrating these separated signals, the enantiomeric excess (ee) of a non-racemic sample can be accurately determined.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often performed using Orbitrap or FT-ICR analyzers, provides highly accurate mass measurements. nih.govmdpi.com This accuracy allows for the determination of the elemental formula of a molecule from its measured mass. For 2-Benzylthiomorpholine hydrochloride (C₁₁H₁₆ClNS), the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ (for the free base, C₁₁H₁₅NS) would be calculated and compared to the experimental value. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. mdpi.comnih.gov

Table 2: Predicted HRMS Data for the [M+H]⁺ Ion of 2-Benzylthiomorpholine

ParameterValue
Molecular Formula (free base)C₁₁H₁₅NS
Calculated Monoisotopic Mass [M+H]⁺194.1003
Expected Experimental Mass~194.1003 ± 0.0005

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For 2-Benzylthiomorpholine, several fragmentation pathways can be postulated based on established principles. libretexts.orgwikipedia.orgmiamioh.edu

A primary fragmentation event would likely be the cleavage of the bond between the benzyl group and the thiomorpholine ring. This can occur in two ways:

Formation of the tropylium (B1234903) ion: Loss of the thiomorpholine radical would lead to the formation of the benzyl cation (m/z 91), which often rearranges to the highly stable tropylium ion. This is a very common fragmentation for benzyl-containing compounds.

Formation of the iminium ion: Cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage) after loss of a hydrogen atom could result in a stable iminium cation derived from the thiomorpholine ring.

Another significant fragmentation pathway would involve the thiomorpholine ring itself, potentially through a retro-Diels-Alder type reaction or loss of small neutral molecules like ethylene.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 2-Benzylthiomorpholine Predicted fragmentation based on general mass spectrometry principles.

Predicted m/zPlausible Fragment Structure/Loss
193[M]⁺ (Molecular ion of free base)
102[M - C₇H₇]⁺ (Loss of benzyl group)
91[C₇H₇]⁺ (Tropylium ion)

Compound Index

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For a chiral molecule like 2-Benzylthiomorpholine hydrochloride, single-crystal X-ray diffraction would be the definitive method to establish its solid-state conformation and, crucially, its absolute configuration.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the thiomorpholine ring (e.g., chair, boat, or twist-boat) and the orientation of the benzyl substituent.

For chiral molecules, the determination of the absolute configuration is a critical aspect. By employing anomalous dispersion effects, typically by using a specific X-ray wavelength or by referencing a known chiral center if present, the true stereochemistry (R or S configuration at the chiral center) can be unambiguously determined.

Illustrative Crystallographic Data for a Related Thiomorpholine Derivative

The following table presents hypothetical crystallographic data for a related thiomorpholine derivative to illustrate the type of information obtained from an X-ray diffraction study.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
Calculated Density (g/cm³)1.345
R-factor (%)4.5

Vibrational Spectroscopy (FT-IR, Raman)

FT-IR Spectroscopy: In FT-IR spectroscopy, infrared radiation is passed through a sample, and the absorption of radiation at specific wavenumbers is measured. This provides a fingerprint of the molecule, with characteristic peaks corresponding to the stretching and bending vibrations of different bonds. For 2-Benzylthiomorpholine hydrochloride, key expected vibrations would include N-H stretching (from the hydrochloride salt), C-H stretching (aromatic and aliphatic), C-N stretching, and C-S stretching.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrations are strong in the IR spectrum, others may be weak or inactive, but strong in the Raman spectrum. For instance, symmetric vibrations of non-polar bonds often produce strong Raman signals.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Illustrative Vibrational Frequencies for a Benzyl-Containing Thiomorpholine Analog

This table shows typical vibrational frequencies that could be expected for a compound like 2-Benzylthiomorpholine hydrochloride, based on data for analogous structures.

Vibrational ModeExpected Wavenumber Range (cm⁻¹) (FT-IR)Expected Wavenumber Range (cm⁻¹) (Raman)
N-H Stretch (Hydrochloride)2700-24002700-2400
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
C=C Aromatic Ring Stretch1600-14501600-1450
C-N Stretch1250-10201250-1020
C-S Stretch700-600700-600

Electronic Spectroscopy (UV-Vis, Circular Dichroism) for Chiroptical Properties

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet (UV) and visible (Vis) light. For chiral molecules, circular dichroism provides additional information about their stereochemistry.

UV-Vis Spectroscopy: A UV-Vis spectrum shows the absorbance of light as a function of wavelength. The absorption bands correspond to electronic transitions, typically π → π* and n → π* transitions. For 2-Benzylthiomorpholine hydrochloride, the benzyl group contains a chromophore (the benzene (B151609) ring) that will give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substitution pattern and the solvent.

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum is only observed for chiral molecules and can be positive or negative, depending on the stereochemistry and the nature of the electronic transition. The combination of UV-Vis and CD spectroscopy, often referred to as chiroptical spectroscopy, is particularly useful for assigning the absolute configuration of chiral compounds in solution and studying conformational changes. The specific pattern of positive and negative Cotton effects in the CD spectrum can be correlated to the absolute configuration of the stereocenter.

Illustrative Electronic Spectroscopy Data for a Chiral Aromatic Amine

The following table provides hypothetical UV-Vis and CD data for a chiral aromatic amine, illustrating the expected spectral characteristics.

Techniqueλmax (nm)Molar Absorptivity (ε) / Molar Ellipticity ([θ])
UV-Vis2107500 M⁻¹cm⁻¹
265250 M⁻¹cm⁻¹
Circular Dichroism215+15,000 deg·cm²·dmol⁻¹
268-500 deg·cm²·dmol⁻¹

Computational and Theoretical Investigations of 2 Benzylthiomorpholinehydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Geometry Optimization and Conformational Analysis

A foundational step in the computational study of 2-Benzylthiomorpholine (B3377862) hydrochloride would involve geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy structure on the potential energy surface. Conformational analysis would further explore other stable, low-energy conformers, which is particularly important for a flexible molecule containing a thiomorpholine (B91149) ring and a rotatable benzyl (B1604629) group. The relative energies of these conformers would dictate their population at a given temperature.

Table 1: Hypothetical Optimized Geometric Parameters for 2-Benzylthiomorpholine Hydrochloride This table is for illustrative purposes only, as no published data exists.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S1.82
C-N1.47
C-C (ring)1.53
C-C (benzyl)1.39
C-S-C98.5
C-N-C112.0
C-S-C-C
C-N-C-C

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms would aid in the assignment of experimental spectra. Similarly, the calculation of vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra to identify characteristic vibrational modes of the functional groups present in 2-Benzylthiomorpholine hydrochloride.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 2-Benzylthiomorpholine Hydrochloride This table is for illustrative purposes only, as no published data exists.

Nucleus/ModePredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H (N-H)8.5Not Available
¹³C (C-S)35.2Not Available
C-H stretch (aromatic)3100Not Available
C-S stretch700Not Available

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations can explore the dynamic behavior of 2-Benzylthiomorpholine hydrochloride in a simulated environment, such as in a solvent, over a period of time. MD simulations would reveal the accessible conformational space, the flexibility of the thiomorpholine ring (e.g., chair-boat interconversions), and the orientation of the benzyl group. This information is crucial for understanding how the molecule might interact with its environment.

Reaction Mechanism Modeling and Energetics

Computational modeling can be employed to investigate potential reaction pathways involving 2-Benzylthiomorpholine hydrochloride. This would involve locating transition state structures and calculating the activation energies for proposed reactions. Such studies could elucidate the mechanisms of its synthesis, degradation, or potential metabolic transformations, providing a level of detail that is often difficult to obtain through experimental means alone.

Applications in Chemical Research and Probe Development

Design and Application of Chemical Probes for Molecular Recognition Studies

Chemical probes are essential tools for dissecting complex biological processes. The design of effective probes often relies on a central scaffold that can be readily modified to tune properties such as selectivity, potency, and cellular permeability. The thiomorpholine (B91149) ring, as found in 2-Benzylthiomorpholine (B3377862) hydrochloride, offers a synthetically tractable framework for the development of such probes. jchemrev.comacs.org

The secondary amine within the thiomorpholine ring of 2-Benzylthiomorpholine hydrochloride provides a convenient handle for derivatization. This allows for the attachment of various functional groups, including fluorophores, biotin (B1667282) tags, or photo-crosslinkers, which are essential for visualizing and identifying molecular interactions. For instance, the synthesis of novel heterocyclic compounds often involves the reaction of the N-H group, demonstrating the feasibility of incorporating reporter moieties. researchgate.net

Furthermore, the benzyl (B1604629) group at the 2-position can be systematically modified to explore structure-activity relationships (SAR) and optimize binding to a specific biological target. The inherent chirality at the C2 position also opens the door to the development of stereospecific probes, which can be crucial for distinguishing between enantioselective biological interactions. The catalytic asymmetric synthesis of related heterocyclic compounds like morpholines and piperazines suggests that chiral 2-substituted thiomorpholines could be accessed, providing enantiopure probes for more precise molecular recognition studies. acs.orgubc.ca The development of such probes would be instrumental in studying enzymes and receptors where the thiomorpholine scaffold has shown inhibitory activity. jchemrev.comresearchgate.netnih.govnih.gov

Table 1: Potential Modifications of 2-Benzylthiomorpholine Hydrochloride for Chemical Probe Development

Modification SitePotential Functional GroupPurpose in Chemical Probe Design
N-H of ThiomorpholineFluorophore (e.g., Dansyl, Fluorescein)Fluorescence imaging and detection of binding events.
N-H of ThiomorpholineBiotinAffinity purification of target proteins.
N-H of ThiomorpholinePhoto-crosslinker (e.g., Benzophenone)Covalent labeling of target proteins for identification.
Benzyl GroupVaried substituents (e.g., -OH, -OMe, -Halo)SAR studies to optimize binding affinity and selectivity.
Aromatic Ring of Benzyl GroupRadioisotope (e.g., ¹⁸F)Positron Emission Tomography (PET) imaging.

Ligand Design for Specific Chemical Scaffolds

The concept of "privileged scaffolds" is central to modern drug discovery, where certain molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity. jchemrev.com The thiomorpholine nucleus is a prime example of such a scaffold, with derivatives showing a wide array of biological activities. jchemrev.comjchemrev.comresearchgate.net 2-Benzylthiomorpholine hydrochloride can serve as a key building block in the design of ligands for specific and often challenging biological targets.

The combination of the flexible, non-planar thiomorpholine ring and the aromatic benzyl group provides a unique pharmacophoric profile. This can be exploited in the design of inhibitors for enzymes where a hydrophobic pocket is adjacent to a region capable of hydrogen bonding. The synthesis of libraries of compounds based on the 2-benzylthiomorpholine scaffold would allow for high-throughput screening against various targets. The amenability of the N-H group to a variety of chemical transformations facilitates the rapid generation of diverse derivatives. researchgate.net

For example, research on related N-heterocyclic compounds has demonstrated their importance in developing drugs for a multitude of diseases. nih.govnih.gov By using 2-Benzylthiomorpholine hydrochloride as a starting material, medicinal chemists can systematically explore the chemical space around this scaffold to identify novel ligands with desired biological activities. The synthesis of derivatives through reactions like acylation, alkylation, and arylation of the nitrogen atom can lead to the discovery of potent and selective modulators of biological function.

Table 2: Exemplary Synthetic Pathways for Ligand Diversification from 2-Benzylthiomorpholine

Reaction TypeReagentResulting Functional Group on NitrogenPotential Therapeutic Target Class
AcylationAcid Chloride (R-COCl)AmideProteases, Kinases
SulfonylationSulfonyl Chloride (R-SO₂Cl)SulfonamideCarbonic Anhydrases, Proteases
Reductive AminationAldehyde/Ketone (R-CHO/R₂CO)Substituted AmineGPCRs, Ion Channels
ArylationAryl Halide (Ar-X) with Pd-catalystN-ArylVarious enzymes and receptors

Role in Catalyst Development and Ligand Screening

The development of novel catalysts, particularly for asymmetric synthesis, is a cornerstone of modern organic chemistry. Chiral ligands play a pivotal role in inducing enantioselectivity in metal-catalyzed reactions. The structural features of 2-Benzylthiomorpholine hydrochloride make it an interesting candidate for exploration as a chiral ligand or a precursor to such ligands.

The thiomorpholine ring possesses a sulfur atom which, along with the nitrogen atom, can act as a coordination site for transition metals. The inherent chirality of the 2-substituted thiomorpholine ring is a key feature for its potential use in asymmetric catalysis. While direct applications of 2-Benzylthiomorpholine hydrochloride in catalysis are not yet reported, the successful use of other chiral N-heterocycles, such as morpholines and piperazines, in asymmetric transformations provides a strong rationale for investigating this scaffold. acs.orgubc.ca

Furthermore, the synthesis of a library of derivatives from 2-Benzylthiomorpholine hydrochloride would be highly valuable for ligand screening in various catalytic reactions. By systematically modifying the substituents on both the nitrogen and the benzyl group, it is possible to fine-tune the steric and electronic properties of the resulting ligands. This approach allows for the rapid identification of optimal ligands for specific catalytic processes, such as hydrogenations, cross-coupling reactions, and C-H functionalization reactions. nih.gov

Table 3: Potential Catalytic Applications for Ligands Derived from 2-Benzylthiomorpholine

Catalytic ReactionMetal CenterRole of Thiomorpholine-based Ligand
Asymmetric HydrogenationRuthenium, Rhodium, IridiumChiral ligand to induce enantioselectivity in the reduction of prochiral ketones or olefins.
Asymmetric C-C Bond FormationPalladium, CopperChiral ligand to control stereochemistry in reactions like allylic alkylation or conjugate addition.
Cross-Coupling ReactionsPalladium, NickelSupporting ligand to stabilize the metal center and influence reaction efficiency and selectivity.
C-H Activation/FunctionalizationPalladium, RhodiumDirecting group or ligand to facilitate the selective functionalization of C-H bonds.

Future Directions and Emerging Research Opportunities for 2 Benzylthiomorpholinehydrochloride

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of thiomorpholine (B91149) derivatives is increasingly benefiting from the adoption of automated synthesis and high-throughput experimentation (HTE). Continuous flow chemistry, for instance, offers a safer, more efficient, and scalable method for producing thiomorpholine and its derivatives. nih.govnih.govresearchgate.netchemrxiv.org A notable example is the development of a telescoped continuous flow process for the synthesis of thiomorpholine from readily available starting materials like cysteamine (B1669678) hydrochloride and vinyl chloride. nih.govresearchgate.netchemrxiv.org This method allows for the handling of potentially hazardous intermediates in a closed system, minimizing operator exposure and enabling precise control over reaction parameters. researchgate.net

Future research will likely focus on adapting these automated platforms for the synthesis of a diverse library of 2-substituted thiomorpholines, including 2-Benzylthiomorpholine (B3377862) hydrochloride. By integrating robotic liquid handlers and automated purification systems, researchers can rapidly generate and screen a multitude of analogs for desired properties. This approach will be instrumental in exploring the structure-activity relationships of this class of compounds in a more systematic and efficient manner than traditional batch chemistry allows. The use of inexpensive organic photocatalysts in continuous flow systems further enhances the scalability and cost-effectiveness of these synthetic methods. organic-chemistry.org

Advanced In Situ Spectroscopic Monitoring Techniques

To complement automated synthesis, advanced in situ spectroscopic monitoring techniques are crucial for real-time reaction analysis and optimization. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are already being employed to monitor the progress of continuous flow reactions for thiomorpholine synthesis, providing immediate feedback on conversion rates and yield. nih.govresearchgate.netresearchgate.netacs.org

The future in this area for 2-Benzylthiomorpholine hydrochloride involves the implementation of more sophisticated in situ analytical tools. For example, process analytical technology (PAT) utilizing techniques like Raman and infrared spectroscopy can provide detailed kinetic and mechanistic data without the need for sample extraction. This real-time data acquisition allows for the rapid identification of optimal reaction conditions and the immediate detection of any process deviations. High-resolution mass spectrometry can be used to identify and characterize transient intermediates and byproducts, offering deeper insights into the reaction mechanism. nih.govacs.org

Multiscale Computational Modeling and Data-Driven Research

Computational modeling is becoming an indispensable tool in modern chemical research. For thiomorpholine derivatives, computational studies can predict molecular properties, model interactions with biological targets, and guide the design of new compounds. jchemrev.com For instance, computational models have been used to suggest that the 6th position of the thiomorpholine ring is solvent-exposed and can be modified to alter the physical characteristics of the ligand with minimal loss of enzyme inhibitory activity. jchemrev.com

Future research on 2-Benzylthiomorpholine hydrochloride will heavily rely on multiscale computational modeling. This will involve:

Quantum Mechanics (QM) calculations to elucidate electronic properties and reaction mechanisms at the molecular level.

Molecular Dynamics (MD) simulations to study the conformational flexibility of the thiomorpholine ring and its interactions with solvent molecules or biological macromolecules. jchemlett.com

Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for the biological activity of novel derivatives based on their structural features. jchemlett.com

Data-driven research, leveraging machine learning and artificial intelligence, will analyze the large datasets generated from HTE and computational studies to identify hidden patterns and guide the synthesis of the next generation of compounds.

Exploration of Novel Thiomorpholine Scaffold Derivatization

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to be a part of various biologically active compounds. jchemrev.comnih.gov The synthesis of novel derivatives through the modification of the thiomorpholine ring is a vibrant area of research. nih.gov Key strategies include the introduction of diverse substituents at various positions on the ring to modulate the compound's physicochemical properties and biological activity.

For 2-Benzylthiomorpholine hydrochloride, future derivatization efforts could explore:

Substitution on the benzyl (B1604629) group: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can fine-tune the electronic properties of the molecule.

Modification at other positions of the thiomorpholine ring: As suggested by computational studies, strategic modifications at other positions can enhance target binding or improve pharmacokinetic properties. jchemrev.com

Coupling with other pharmacophores: Linking the thiomorpholine moiety to other known bioactive scaffolds can lead to the development of hybrid molecules with dual or synergistic activities. nih.gov

The development of novel synthetic methodologies, such as the use of silicon amine protocol (SLAP) reagents for the photocatalytic coupling with aldehydes, will further expand the accessible chemical space for thiomorpholine derivatives. organic-chemistry.org

Q & A

Q. What are the validated analytical methods for quantifying 2-Benzylthiomorpholine hydrochloride in synthetic mixtures, and how can researchers address discrepancies in spectral data?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or UPLC (ultra-performance liquid chromatography) is recommended for purity assessment. For example, wavelength selection should align with the compound’s maximum absorbance (e.g., 220–280 nm for aromatic systems). If spectral contradictions arise, cross-validate results using NMR (e.g., ¹H/¹³C) and mass spectrometry to confirm structural integrity . Adjust mobile phase composition (e.g., acetonitrile:phosphate buffer) to resolve co-elution issues.

Q. How should researchers optimize synthetic routes for 2-Benzylthiomorpholine hydrochloride to improve yield and scalability?

  • Methodological Answer : Focus on stepwise functionalization of the thiomorpholine core. For benzylation, use catalytic Pd or Cu under inert conditions to minimize side reactions. Acidic or basic conditions during salt formation (e.g., HCl in ethanol) must be tightly controlled to avoid decomposition . Monitor intermediates via TLC or LC-MS to identify bottlenecks.

Q. What are the critical storage conditions for 2-Benzylthiomorpholine hydrochloride to prevent degradation during long-term studies?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under anhydrous conditions. Periodic purity checks via DSC (differential scanning calorimetry) or Karl Fischer titration are advised to detect moisture ingress or thermal decomposition. Avoid prolonged exposure to oxygen, as sulfur-containing compounds may oxidize .

Advanced Research Questions

Q. How can researchers mechanistically investigate the role of the sulfur atom in 2-Benzylthiomorpholine hydrochloride’s reactivity under nucleophilic conditions?

  • Methodological Answer : Perform kinetic studies using variable-temperature NMR to track sulfur’s electronic effects. Compare reaction rates with morpholine analogs lacking sulfur. Computational modeling (DFT) can map electron density shifts, while X-ray crystallography may reveal steric influences from the benzyl group .

Q. What strategies resolve contradictions in bioactivity data for 2-Benzylthiomorpholine hydrochloride across different assay systems?

  • Methodological Answer : Standardize assay protocols (e.g., buffer pH, cell lines) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm target engagement. Analyze metabolites via LC-QTOF-MS to identify degradation products that may interfere with results .

Q. How can the stability of 2-Benzylthiomorpholine hydrochloride be systematically evaluated under physiological pH conditions?

  • Methodological Answer : Conduct forced degradation studies at pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Quantify degradation products using hyphenated techniques (e.g., LC-UV-MS/MS) and correlate with Arrhenius kinetics to predict shelf-life. Include radical scavengers (e.g., BHT) to assess oxidative pathways .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for validating reproducibility in dose-response studies involving 2-Benzylthiomorpholine hydrochloride?

  • Methodological Answer : Use a minimum of three biological replicates with technical triplicates. Apply ANOVA or mixed-effects models to account for batch variability. Report IC₅₀/EC₅₀ values with 95% confidence intervals. Open-source tools like R or Python’s SciPy suite ensure transparency .

Q. How should researchers design experiments to differentiate between covalent and non-covalent interactions of 2-Benzylthiomorpholine hydrochloride with biological targets?

  • Methodological Answer : Employ competitive binding assays with irreversible inhibitors as controls. Use SPR (surface plasmon resonance) to measure dissociation rates. Covalent adducts can be confirmed via intact protein mass spectrometry or radiolabeled tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.